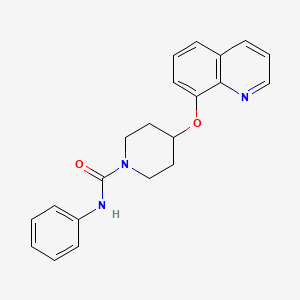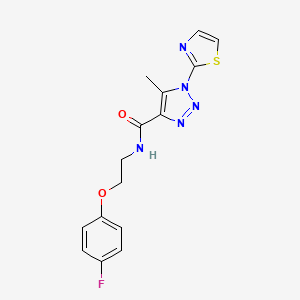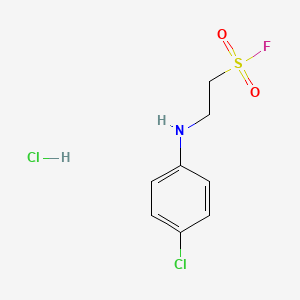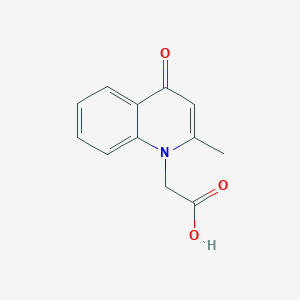
2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of various dyes, pharmaceuticals, and natural products .
Molecular Structure Analysis
The molecular structure of “this compound” would likely feature a planar quinoline core, with a methyl group at the 2-position and a carboxylic acid group attached to the quinoline nitrogen .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a carboxylic acid, it would likely be capable of forming hydrogen bonds, which could affect its solubility and boiling point .Applications De Recherche Scientifique
Biological Activities and Medicinal Applications
Antimicrobial and Anticancer Properties : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which includes structures similar to 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, have been recognized for their antimicrobial, anticancer, and antifungal effects. These compounds are considered 'privileged scaffolds' in medicinal chemistry due to their broad biological activities and are integral in various pharmaceuticals. The focus has been on synthesizing 8-HQ derivatives with enhanced pharmacological properties for combating diseases like cancer, viral infections, and neurodegenerative disorders (Saadeh, Sweidan, & Mubarak, 2020).
Chemical and Environmental Research : The compound and its related structures have been extensively studied for their chemical behavior, especially in the context of environmental exposure. For instance, studies have investigated the toxicity and mutagenicity of similar compounds, particularly in relation to their use as herbicides and their impact on environmental and human health (Zuanazzi, Ghisi, & Oliveira, 2020).
Complex Molecular Interactions : The compound's structure allows it to participate in complex molecular interactions, which are significant in understanding biological processes. For example, studies on nucleic acid bases interacting with minerals, important in the origin of life theories, also look at compounds with similar structural characteristics to understand these fundamental interactions (Michálková & Leszczynski, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methyl-4-oxoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)9-4-2-3-5-10(9)13(8)7-12(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQXGGVRQFFJCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)
![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)
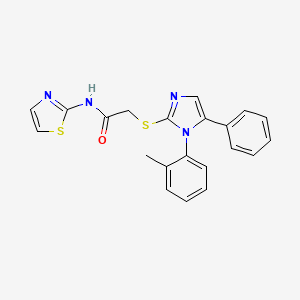

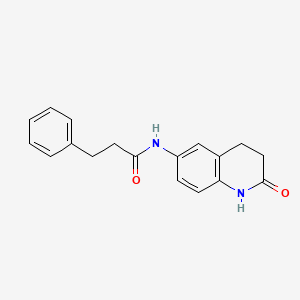
![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
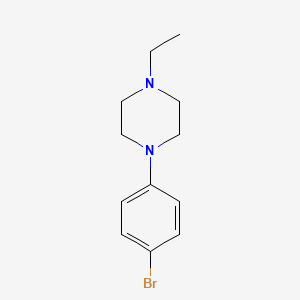
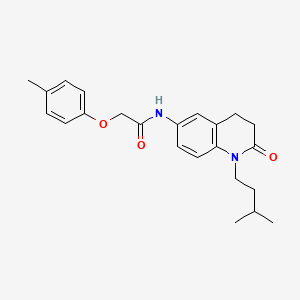
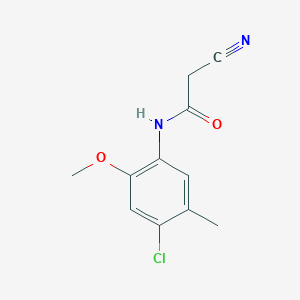
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)
